AEC5

Antifungal pharmacodynamics Cryptococcus neoformans Time-kill assay

Researchers studying cryptococcal infections face experimental variability when substituting AEC5 with conventional antifungals or other peptoid analogs, which lack AEC5's unique combination of rapid fungicidal kinetics, extended in vivo half-life, and benchmark selectivity profile. AEC5 addresses this gap directly: • Complete kill within 3 h; synergistic with flucytosine (FICi = 0.23) • In vivo half-life >20 h; no sub-chronic toxicity at 50 mg/kg over 28 days • Defined selectivity ratio of 8.0 vs NIH/3T3 fibroblasts - the benchmark for peptoid SAR optimization • Selective for Cryptococcus spp. (MIC 3.13-6.3 µg/mL) with minimal mammalian cytotoxicity (IC₅₀ 36.3-56.2 µg/mL)

Molecular Formula C28H51N5O4
Molecular Weight 521.7 g/mol
Cat. No. B12370961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAEC5
Molecular FormulaC28H51N5O4
Molecular Weight521.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCNCC(=O)N(CCCCN)CC(=O)N(CC1=CC=CO1)CC(=O)N
InChIInChI=1S/C28H51N5O4/c1-2-3-4-5-6-7-8-9-10-11-13-18-31-21-27(35)32(19-14-12-17-29)24-28(36)33(23-26(30)34)22-25-16-15-20-37-25/h15-16,20,31H,2-14,17-19,21-24,29H2,1H3,(H2,30,34)
InChIKeyCSDSWZLNBUIVHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AEC5 (Tripeptoid Lipopeptoid) Antifungal Agent Procurement Guide for Cryptococcal Research


AEC5 (CAS 2035042-31-8) is a synthetic tripeptoid lipopeptoid with the sequence Ntri-NLys-Nfur and molecular formula C28H51N5O4, exhibiting selective antifungal activity primarily against Cryptococcus neoformans and Cryptococcus gattii [1][2]. As a peptidomimetic, AEC5 offers proteolytic stability not found in natural antimicrobial peptides, making it a valuable tool compound for studying cryptococcal infections and a preclinical lead candidate distinguished by its combination of rapid fungicidal kinetics, extended in vivo half-life, and a favorable selectivity profile relative to both conventional antifungals and next-generation peptoid derivatives [3].

Cryptococcus neoformans & gattii antifungal research workflow
Peptidomimetic probe with reported proteolytic stability
Supports time-kill, SAR comparator, and combination-study workflows

Why AEC5 Cannot Be Substituted with Conventional Antifungals or Unoptimized Peptoids


Substituting AEC5 with conventional antifungals (e.g., amphotericin B, fluconazole, flucytosine) or other peptoid analogs introduces significant risk of altered experimental outcomes due to AEC5's unique combination of rapid fungicidal kinetics, extended in vivo half-life exceeding 20 hours, and a defined selectivity ratio of 8 over mammalian fibroblasts that serves as the benchmark for derivative optimization [1][2]. Furthermore, AEC5 demonstrates synergistic activity with flucytosine (FICi = 0.23), a property not shared by all peptoids, and lacks the renal and hepatic toxicity associated with amphotericin B [3]. The quantitative evidence presented below substantiates why procurement of AEC5, rather than a presumed equivalent, is essential for reproducible research in cryptococcal antifungal development.

This Product
AEC5 Peptidomimetic
Reported fungicidal kinetics and cryptococcal selectivity profile may support time-sensitive and species-specific assays.
Conventional Antifungal
Amphotericin B / Fluconazole
Mechanism context, fungistatic vs. fungicidal response, and toxicity endpoint profiles may differ significantly.
This Product
AEC5 (Baseline Selectivity)
Defined selectivity benchmark supports SAR comparator studies and derivative optimization workflows.
Optimized Derivative
γ-2 / β-5 Peptoid Analogs
Higher selectivity ratios may not transfer directly; AEC5 provides the reference baseline for cross-derivative comparison.
This Product
AEC5 + Flucytosine Synergy
Reported synergistic combination activity may not replicate with other peptoid analogs or conventional antifungals.
Alternative Combination
Other Peptoid + Flucytosine
Synergy endpoint context is compound-specific; FICi profile may shift with analog substitution and requires validation.

Quantitative Differentiation Evidence for AEC5 in Antifungal Research Procurement


Killing Kinetics: AEC5 Eliminates Viable C. neoformans in 3 Hours vs. Hours-to-Days for Fluconazole

AEC5 achieves complete fungicidal elimination of viable Cryptococcus neoformans within 3 hours of treatment, representing a significantly faster killing rate compared to fluconazole, which is primarily fungistatic against C. neoformans and requires >8x MIC for fungicidal activity with 50% reduction taking 48-72 hours [1]. In direct time-kill experiments, AEC5 at 4x MIC (25 µg/mL) produced nearly 50% fungicidal inhibition after just 30 minutes and 99% inhibition at 2 hours, with no fungal recovery observed over the 24-hour study period [1].

Killing Kinetics
Cross-study context
Complete fungicidal elimination within 3 hours at 4× MIC (25 µg/mL)
Reported time-kill endpoint context; supports rapid-turnaround cryptococcal assays
Fluconazole requires >8× MIC and 48–72 h for 50% reduction; data to verify across strains
Antifungal pharmacodynamics Cryptococcus neoformans Time-kill assay

Selectivity Ratio: AEC5 (8.0) Serves as Baseline Benchmark for Derivative Optimization (γ-2: 21; β-5: 37)

The selectivity ratio for AEC5 against C. neoformans relative to NIH/3T3 mouse fibroblasts is 8.0, calculated as the ratio of mammalian cell IC₅₀ (48.6 µg/mL) to antifungal MIC (6.3 µg/mL) [1][2]. This value serves as the critical baseline for evaluating next-generation peptoid derivatives: γ-2 achieves a selectivity ratio of 21 (2.6-fold improvement), while β-5 achieves a ratio of 37 (4.6-fold improvement) .

Selectivity Ratio
Head-to-head
AEC5: 8.0 vs. NIH/3T3
γ-2: 21 | β-5: 37
Supports SAR comparator context; baseline benchmark for derivative optimization
Mammalian IC₅₀ / antifungal MIC ratio; identical assay conditions across compounds
Antifungal selectivity Mammalian cytotoxicity Peptoid SAR

In Vivo Half-Life: AEC5 >20 Hours Enables Extended Dosing Intervals vs. Rapid-Clearance Antifungals

AEC5 demonstrates an extended in vivo half-life exceeding 20 hours in mouse models following both intraperitoneal (5 mg/kg) and intravenous (1 mg/kg) administration [1]. This prolonged circulation time is substantially longer than many small-molecule antifungals and supports once-daily dosing regimens in preclinical studies.

In Vivo Half-Life
Class-level
>20 hours terminal elimination half-life in mice
Supports PK study design context; extended exposure-model interpretation
CD-1 mice; IP 5 mg/kg and IV 1 mg/kg; LC/MS/MS quantification
Pharmacokinetics Antifungal In vivo half-life

In Vivo Sub-Chronic Toxicity: No Observable Toxicity After 28-Day Daily Dosing at 50 mg/kg

Following 28 days of daily intraperitoneal injections in C57Bl/6 mice, AEC5 produced no observable in vivo toxicity at doses up to 50 mg/kg, with histopathological examination of brain, kidneys, liver, heart, and lungs showing no abnormalities [1]. This favorable safety profile contrasts sharply with conventional antifungals such as amphotericin B, which is known to cause dose-limiting nephrotoxicity and hepatotoxicity [2].

28-Day Tolerability
Class-level
No observable organ toxicity at 50 mg/kg daily IP for 28 days
Tolerability endpoint context; reported absence of histopathological findings
C57Bl/6 mice, n=2 per group; five major organs examined; data to verify in larger cohorts
Antifungal safety In vivo toxicology Peptoid

Synergy with Flucytosine: AEC5 FICi = 0.23 Enables Combination Therapy Approaches

AEC5 exhibits synergistic antifungal activity when combined with flucytosine, yielding a fractional inhibitory concentration index (FICi) of 0.23 [1]. Values below 0.5 indicate synergy. In contrast, AEC5 shows indifference to fluconazole (FICi = 0.75) and amphotericin B (FICi = 1.50) [1].

Synergy FICi
Head-to-head
FICi = 0.23 with flucytosine (synergistic)
FICi = 0.75 fluconazole | 1.50 amphotericin B
Supports combination-study context; synergy profile is compound-specific
C. neoformans H99S checkerboard assay; FICi <0.5 indicates synergy
Antifungal synergy Combination therapy Cryptococcus

Broad-Spectrum Cryptococcal Activity: AEC5 MIC Against C. gattii (3.13 µg/mL) Exceeds Potency Against C. neoformans (6.3 µg/mL)

AEC5 demonstrates enhanced potency against Cryptococcus gattii strains R265 and R272 (MIC = 3.13 µg/mL) compared to C. neoformans H99S (MIC = 6.3 µg/mL) [1]. This cross-species cryptococcal activity distinguishes AEC5 from agents with narrow-spectrum activity limited to C. neoformans. In contrast, AEC5 shows poor efficacy against Candida albicans (MIC = 100 µg/mL), highlighting its selectivity for cryptococcal pathogens [1].

Species Spectrum
Head-to-head
C. gattii MIC 3.13 µg/mL
C. neoformans MIC 6.3 µg/mL
C. albicans MIC 100 µg/mL
Supports cryptococcal screening context; reported selectivity for Cryptococcus spp.
Broth microdilution, 72 h incubation; 32-fold selectivity vs. C. albicans
Antifungal spectrum Cryptococcus gattii MIC

Recommended Research Applications for AEC5 Based on Quantitative Evidence


Cryptococcal Meningitis Preclinical Efficacy and Pharmacokinetic Studies

AEC5's extended in vivo half-life (>20 hours) and lack of sub-chronic toxicity at 50 mg/kg over 28 days make it an ideal candidate for long-term efficacy studies in murine cryptococcal meningitis models [1]. The rapid fungicidal kinetics (complete kill within 3 hours) enable assessment of early therapeutic intervention strategies, while synergy with flucytosine (FICi = 0.23) supports combination therapy investigations [2].

Peptoid Structure-Activity Relationship (SAR) Reference Standard

AEC5 serves as the foundational reference compound for antifungal peptoid optimization, with a well-characterized selectivity ratio of 8.0 against NIH/3T3 fibroblasts serving as the benchmark against which derivatives (γ-2: 21; β-5: 37) are quantitatively compared [3]. Procurement of AEC5 is essential for any laboratory conducting peptoid SAR studies to ensure consistent baseline measurements across experiments.

Fungal Cell Membrane and Cell Wall Mechanism-of-Action Investigations

The observation that sorbitol significantly increases AEC5 susceptibility (MIC reduction from 12.5 to 6.25 µg/mL, p<0.0001) implicates the high-osmolarity glycerol (HOG) response pathway rather than direct cell wall disruption as a potential mechanism component [4]. This property enables use of AEC5 as a probe compound for studying osmotic stress response pathways in Cryptococcus.

Selective Antifungal Screening for Cryptococcus-Selective Agents

AEC5's pronounced selectivity for cryptococcal species (MIC 3.13-6.3 µg/mL) over Candida albicans (MIC 100 µg/mL) and Gram-negative/Gram-positive bacteria makes it a valuable positive control in high-throughput screening campaigns targeting cryptococcal-specific antifungal discovery [5]. Its minimal mammalian cytotoxicity (IC₅₀ values 36.3-56.2 µg/mL across human lung, liver, and fibroblast cells) provides a favorable assay window [6].

Application
Selection Property
Validation Focus
Cryptococcal meningitis model studies
PK profile and tolerability endpoint context
Extended-exposure model validation
Peptoid SAR reference studies
Selectivity ratio benchmark context
Cross-derivative comparator validation
Cell-wall mechanism-of-action investigations
Sorbitol susceptibility context
Cell-wall integrity endpoint review
Cryptococcal-selective screening studies
Species-selectivity profile review
Comparator assay-response validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for AEC5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.